![molecular formula C20H21N3O2 B2836490 N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 812641-37-5](/img/structure/B2836490.png)
N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, commonly known as DIMBOA, is a natural compound found in maize plants. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by many plants. DIMBOA has been studied extensively for its potential applications in various fields, including agriculture, medicine, and biotechnology.
Aplicaciones Científicas De Investigación
Anticancer Activity and Molecular Analysis
- DFT Conformational and Reactivity Analysis for Anticancer Activity : A study conducted by Al‐Otaibi et al. (2022) utilized electronic structure approaches to investigate the chemical characteristics of a carboxamide derivative with antitumor activity. The research highlighted the importance of conformational analysis and wavefunction-dependent properties in predicting bioactivity, with a focus on anticancer applications. Docking studies with protein data bank (PDB) entries demonstrated the compound's potential in binding to targets relevant to cancer treatment. The findings underscore the compound's promise in the development of anticancer therapies through detailed molecular and electronic analysis Al‐Otaibi et al., 2022.
Imaging for Cancer Diagnostics
- PET Tracer for Imaging Cancer Tyrosine Kinase : Research by Wang et al. (2005) focused on the synthesis of a new potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase. This compound, prepared through nucleophilic substitution and purification processes, showcases the role of similar carboxamide derivatives in enhancing cancer diagnostics and treatment monitoring, highlighting the potential for these compounds in non-invasive cancer diagnostics Wang et al., 2005.
Molecular Structure and Electrical Conductivity Enhancement
- Electrical Conductivity of Polymeric Systems : A study by Kim et al. (2002) explored the enhancement of electrical conductivity in poly(3,4-ethylenedioxythiophene)/poly(4-styrenesulfonate) systems through solvent variation. While not directly related to the compound , this research illustrates the broader applications of chemical analysis and modification in improving material properties for potential use in electronics and sensor technology. The findings contribute to understanding how structural and environmental modifications can significantly impact the functionality of polymeric systems Kim et al., 2002.
Propiedades
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-6-5-9-17(14(13)2)23-20(25)19(24)21-11-10-15-12-22-18-8-4-3-7-16(15)18/h3-9,12,22H,10-11H2,1-2H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFCJFGKJAYWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322652 |
Source


|
| Record name | N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
812641-37-5 |
Source


|
| Record name | N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2836407.png)
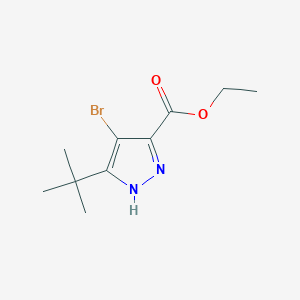
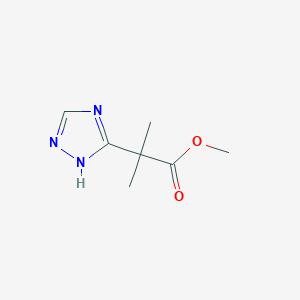
![5-(3-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2836410.png)
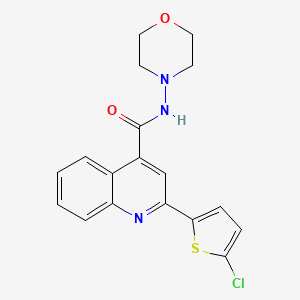
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine](/img/structure/B2836412.png)
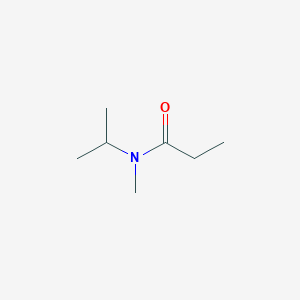
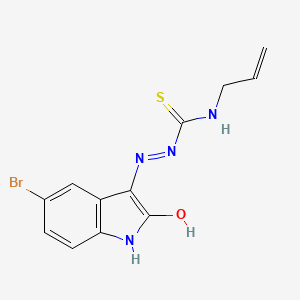
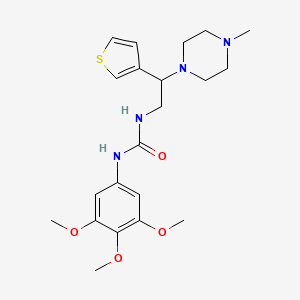
![2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2836418.png)
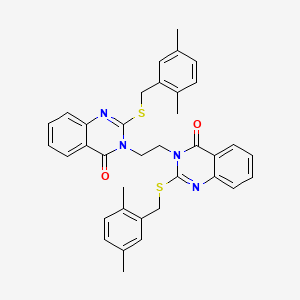
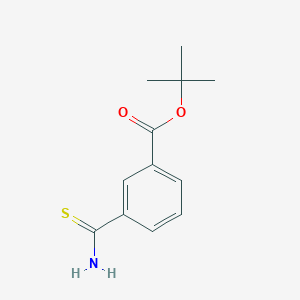

![(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2836430.png)
